Decahydronaphthalene

Catalog No.
S525345
CAS No.
91-17-8
M.F
C10H18
M. Wt
138.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Decahydronaphthalene

CAS Number

91-17-8

Product Name

Decahydronaphthalene

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

InChI

InChI=1S/C10H18/c1-2-6-10-8-4-3-7-9(10)5-1/h9-10H,1-8H2

InChI Key

NNBZCPXTIHJBJL-UHFFFAOYSA-N

SMILES

C1CCC2CCCCC2C1

solubility

6.43e-06 M
Very sol in alcohol, methanol, ether, chloroform. Miscible with propyl and isopropyl alcohol; miscible with most ketones and esters.
In water, 0.889 mg/l @ 25 °C
Solubility in water at 25 °C: very poo

Synonyms

decahydronaphthalene, decalin, decalin, (cis)-isomer, decalin, (trans)-isomer, naphthalane

Canonical SMILES

C1CCC2CCCCC2C1

The exact mass of the compound Decahydronaphthalene is 138.1409 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.43e-06 mvery sol in alcohol, methanol, ether, chloroform. miscible with propyl and isopropyl alcohol; miscible with most ketones and esters.in water, 0.889 mg/l @ 25 °csolubility in water at 25 °c: very poor. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406139. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. It belongs to the ontological category of ortho-fused bicyclic hydrocarbon in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Decahydronaphthalene, commonly known as Decalin, is a bicyclic saturated hydrocarbon (C10H18) produced by the complete hydrogenation of naphthalene. It is a colorless liquid with a high boiling point (approx. 190°C) and exists as two distinct stereoisomers: *cis*-decalin and *trans*-decalin. This compound is primarily utilized as a high-stability, non-polar industrial solvent for materials such as resins, waxes, oils, and high-molecular-weight polymers. Its chemical inertness and thermal stability also make it suitable as a heat transfer medium and a component in specialized fuel and lubricant formulations.

Substituting Decahydronaphthalene with its precursor Tetralin (1,2,3,4-tetrahydronaphthalene) or using an uncharacterized mixture of its *cis* and *trans* isomers can lead to process failure and inconsistent results. The two isomers possess distinct physical properties, including different boiling points, melting points, densities, and viscosities, which directly impact processability and handling characteristics. The *trans* isomer is thermodynamically more stable than the *cis* isomer by approximately 2.7 kcal/mol (11.3 kJ/mol). Furthermore, unlike the partially aromatic Tetralin, Decahydronaphthalene is fully saturated, which fundamentally alters its hydrogen-donor capabilities and thermal decomposition pathways under high-pressure conditions, making it unsuitable as a direct drop-in replacement in applications like heavy oil upgrading or high-temperature fuel stability studies.

Isomer-Specific Thermal Properties Dictate Processability and Handling

The choice between *cis*- and *trans*-Decahydronaphthalene, or a mixture, is critically dependent on the required thermal processing window. The *trans* isomer has a significantly higher melting point (-30.4°C) compared to the *cis* isomer (-43.0°C), while the boiling point of the *cis* isomer (195.8°C) is notably higher than the *trans* isomer (187.3°C). These differences directly influence solvent selection for applications requiring specific temperature ranges, such as crystallization, extraction, or high-temperature reactions where solvent loss or solidification must be avoided.

Evidence DimensionMelting Point & Boiling Point
Target Compound Datatrans-Decalin: MP -30.4°C, BP 187.3°C
Comparator Or Baselinecis-Decalin: MP -43.0°C, BP 195.8°C
Quantified DifferenceΔMP = 12.6°C; ΔBP = 8.5°C
ConditionsStandard atmospheric pressure.

Selecting the correct isomer is crucial for optimizing reaction conditions, preventing phase change issues during processing, and ensuring consistent solvent behavior.

Superior Solvent for High-Temperature Gel Permeation Chromatography (GPC) of Polyolefins

Decahydronaphthalene is a preferred solvent for the analysis of high-molecular-weight and highly crystalline polymers like polyethylene (PE) and polypropylene (PP) via high-temperature GPC. Unlike more common GPC solvents such as Tetrahydrofuran (THF) or Toluene, which have boiling points of 66°C and 111°C respectively, Decalin's high boiling point (~190°C) allows for the complete dissolution and analysis of these challenging polymers at the required elevated temperatures (e.g., 135-150°C) without solvent evaporation or pressure issues in the system. This enables accurate molecular weight distribution (MWD) determination, which is a critical quality control parameter.

Evidence DimensionBoiling Point (Solvent Suitability)
Target Compound DataDecahydronaphthalene: ~190°C
Comparator Or Baseline1,2,4-Trichlorobenzene (TCB): 214°C; Tetrahydrofuran (THF): 66°C
Quantified DifferenceDecalin's boiling point is ~124°C higher than THF, enabling high-temperature analyses where THF is unsuitable.
ConditionsHigh-temperature GPC analysis of polyethylene or polypropylene.

For accurate quality control and research on polyolefins, Decahydronaphthalene provides the necessary high-temperature solvency and stability that lower-boiling point solvents cannot deliver.

Distinguished Thermal Stability Profile Compared to Hydrogen-Donor Alternative Tetralin

In studies of high-temperature fuel stability, Decahydronaphthalene demonstrates a different decomposition behavior compared to the common hydrogen-donor solvent Tetralin. In thermal decomposition experiments of RP-2 jet fuel between 375°C and 450°C, the addition of 5% Tetralin slowed the decomposition rate by approximately 50%. In contrast, the addition of 5% *trans*-Decahydronaphthalene had little effect on the decomposition rate under the same conditions. This indicates that while Tetralin actively participates in stabilizing reactions via hydrogen donation, Decalin acts as a more thermally inert medium. This distinction is critical for applications where a stable, non-reactive, high-temperature liquid is required, rather than an active hydrogen source.

Evidence DimensionEffect on RP-2 Fuel Decomposition Rate
Target Compound Data5% trans-Decahydronaphthalene additive: Little effect
Comparator Or Baseline5% Tetralin additive: ~50% reduction in decomposition rate
Quantified DifferenceTetralin actively inhibits decomposition while Decalin is comparatively inert.
ConditionsStainless steel ampoule reactors at 375-450°C, initial pressure ~5000 psi (34.5 MPa).

This allows procurement of Decalin specifically for its inertness in high-temperature systems, whereas Tetralin would be chosen for its active hydrogen-donating stabilization properties.

Potential as a Saturated, High-Voltage Co-Solvent for Lithium Battery Electrolytes

Decahydronaphthalene's saturated, non-polar structure provides high oxidative stability, a key requirement for solvents in high-voltage lithium-ion batteries. Conventional carbonate-based electrolytes often decompose above 4.5V vs Li/Li+. While not a primary solvent due to poor salt dissociation, saturated hydrocarbons like Decalin are explored as co-solvents or additives to improve the high-voltage stability of electrolyte formulations. Its stability contrasts with aromatic compounds, which are more susceptible to oxidation, and ether-based solvents, which have limited anodic stability. This makes it a candidate for formulations designed to operate with next-generation 5V-class cathode materials where electrolyte decomposition is a primary failure mode.

Evidence DimensionOxidative Stability Limit
Target Compound DataSaturated hydrocarbons (class): Generally high oxidative stability (>5V)
Comparator Or BaselineConventional alkyl carbonates: Tend to oxidize around 4.5V vs Li/Li+
Quantified DifferencePotential for >0.5V improvement in operating window compared to standard electrolytes.
ConditionsHigh-voltage lithium-ion battery electrolyte formulation.

Procuring Decahydronaphthalene as a high-purity co-solvent enables R&D into next-generation, high-energy-density batteries that cannot be developed using standard, less stable electrolyte solvents.

High-Temperature Polymer Characterization Solvent

As a direct result of its high boiling point and solvency for crystalline polymers, Decahydronaphthalene is the right choice for analytical laboratories performing high-temperature Gel Permeation Chromatography (GPC) to determine the molecular weight distribution of polyolefins like polyethylene and polypropylene. Its use is critical for quality control in polymer manufacturing.

Inert Process Solvent and Heat Transfer Fluid

Based on its demonstrated thermal stability and chemical inertness compared to alternatives like Tetralin, Decahydronaphthalene is suitable for use as a high-temperature, non-reactive process medium or heat transfer fluid in applications where active hydrogen transfer or solvent decomposition is undesirable.

Component in High-Performance Coatings and Resin Formulations

Leveraging its strong solvency for resins, waxes, and oils, Decahydronaphthalene serves as a heavy-duty solvent in specialized coatings and plastics to improve liquidity, glossiness, and smoothness, particularly where a high boiling point is required for controlled drying times.

High-Voltage Electrolyte Component for Advanced Battery Research

The high oxidative stability inherent to its saturated structure makes Decahydronaphthalene a valuable candidate as a co-solvent or additive in the formulation of electrolytes for high-voltage (>4.5V) lithium-ion battery research, enabling the study of next-generation cathode materials.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Decahydronaphthalene appears as a clear colorless liquid with an aromatic odor. Flash point 134°F. Less dense than water and insoluble in water. Vapors heavier than air.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Clear colorless liquid
Water-white liquid

XLogP3

4.6

Exact Mass

138.1409

Boiling Point

383 °F at 760 mm Hg (USCG, 1999)
179.533333333333 °C
155.5 °C
185-195 °C

Flash Point

134 °F (USCG, 1999)
129 °F; 54 °C (Closed cup) /Trans-isomer/
136 °F; 58 °C (CLOSED CUP)
57 °C c.c.

Vapor Density

4.76 (Air= 1)
Relative vapor density (air = 1): 4.8

Density

0.89 at 68 °F (USCG, 1999)
0.8965 @ 22 °C
Relative density (water = 1): 0.87-0.90

LogP

4.6

Odor

Slight odor resembling menthol; pure decalin does not smell of naphthalene

Appearance

Solid powder

Melting Point

-44 °F (USCG, 1999)
-38.7333333333 °C
-43 °C
-40 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

88451Q4XYF

GHS Hazard Statements

Aggregated GHS information provided by 269 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (85.13%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (74.72%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H314 (98.14%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (39.41%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (85.13%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (14.87%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (43.49%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (50.19%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (41.64%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

A diverse group of chemicals including... decalin... cause alpha2u-globulin nephropathy or hyaline droplet nephropathy. This nephropathy occurs in male rats, is characterized by the accumulation of protein droplets in the S2 segment of the proximal tubule, and results in single-cell necrosis, the formation of granular casts at the junction of the proximal tubule and the thin loop of Henle, and cellular regeneration. Chronic exposure to these compounds results in progression of these lesions and ultimately in chronic nephropathy.
...Several strains of male rats that produce alpha2u-globulin (Fischer-344, Sprague-Dawley, Buffalo, and Norway Brown) demonstrate spontaneous renal cortical hyaline droplets which are exacerbated after exposure to decalin. In all cases, a close correlation exists between hyaline droplet formation observed histologically and alpha 2u-globulin accumulation measured biochemically. In stark contrast, the NCI-Black-Reiter strain, which does not produce measurable quantities of alpha 2u-globulin, neither forms hyaline droplets nor accumulates any filtered protein in its kidney cortex either spontaneously or after exposure to decalin. Also, female rats injected ip with male rat alpha 2u-globulin exhibit increased hyaline droplet formation and alpha 2u-globulin accumulation when treated with decalin. ...

Vapor Pressure

1.30 mmHg
2.3 mm Hg @ 25 °C
Vapor pressure, Pa at 20 °C: 127

Pictograms

Health Hazard Environmental Hazard Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Impurities

... The major impurity ... 1,2,3,4-tetrahydronaphthalene. /Commercial product/

Other CAS

91-17-8
493-01-6
493-02-7

Associated Chemicals

Cis-Decahydronaphthalene;493-01-6
Trans-Decahydronaphthalene;493-02-7

Wikipedia

Decalin

Use Classification

Fire Hazards -> Flammable - 2nd degree

Methods of Manufacturing

HYDROGENATION OF NAPHTHALENE IN GLACIAL ACETIC ACID IN PRESENCE OF PLATINUM CATALYST @ 25 °C & 130 ATM YIELDS MIXT OF 77% CIS-DECALIN & 23% TRANS-DECALIN. HYDROGENATION OF TETRALIN UNDER SAME CONDITIONS YIELDS ALMOST ONLY CIS-DECALIN. ... HYDROGENATION OF DELTA-4A(8A)-OCTALIN IN ETHANOL IN PRESENCE OF PLATINUM YIELDS TRANS-DECALIN AS MAIN COMPONENT.
BY TREATMENT OF NAPHTHALENE IN FUSED STATE (ABOVE 100 °C) WITH HYDROGEN IN PRESENCE OF COPPER OR NICKEL CATALYST.
Decalin is produced by liquid-phase hydrogenation of naphthalene under pressure in the presence of nickel catalysts. The proportion of the two stereoisomers formed depends on the reaction conditions.

General Manufacturing Information

All other petroleum and coal products manufacturing
Petrochemical manufacturing
Plastics product manufacturing
Naphthalene, decahydro-: ACTIVE
Naphthalene, decahydro-, cis-: ACTIVE
Naphthalene, decahydro-, trans-: ACTIVE

Storage Conditions

Handle and store under Nitrogen. ...Potentially explosive peroxides can form on long time storage in contact with air. Light and heat accelerate peroxide /formation/.

Stability Shelf Life

On long exposure to air forms dangerous concentration of peroxide.

Dates

Last modified: 08-15-2023
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